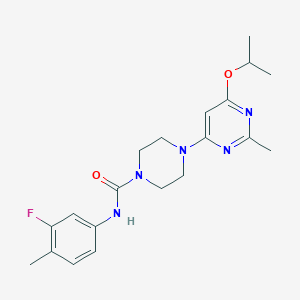

N-(3-fluoro-4-methylphenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide

Description

N-(3-fluoro-4-methylphenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide is a piperazine-carboxamide derivative characterized by a 3-fluoro-4-methylphenyl group at the carboxamide nitrogen and a 6-isopropoxy-2-methylpyrimidin-4-yl substituent on the piperazine ring. This structural framework is common in medicinal chemistry, particularly for targeting enzymes or receptors where aromatic and heterocyclic moieties modulate binding affinity and selectivity.

Properties

IUPAC Name |

N-(3-fluoro-4-methylphenyl)-4-(2-methyl-6-propan-2-yloxypyrimidin-4-yl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26FN5O2/c1-13(2)28-19-12-18(22-15(4)23-19)25-7-9-26(10-8-25)20(27)24-16-6-5-14(3)17(21)11-16/h5-6,11-13H,7-10H2,1-4H3,(H,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKPQDLUNYAJGLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)OC(C)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the piperazine ring, followed by the introduction of the pyrimidinyl and phenyl groups. Common reagents used in these reactions include various halogenated compounds, amines, and carboxylic acids. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods are designed to optimize yield, purity, and cost-effectiveness. Industrial synthesis may also incorporate advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylphenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenated compounds, amines, and carboxylic acids under various conditions, including the use of catalysts and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated compounds. Substitution reactions typically result in the formation of new functionalized derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

- Molecular Formula : C₁₈H₂₃F N₄O₂

- Molecular Weight : 334.40 g/mol

The structure features a piperazine core, which is a common motif in many pharmacologically active compounds, enhancing its interaction with biological targets.

Anticancer Activity

Research indicates that N-(3-fluoro-4-methylphenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide exhibits significant anticancer properties. It functions primarily by inhibiting specific protein kinases involved in cancer cell proliferation. A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively reduced tumor growth in xenograft models of breast cancer by modulating signaling pathways associated with cell survival and apoptosis .

Antidepressant Effects

In vitro studies have shown that this compound may also possess antidepressant-like effects. It was evaluated using the forced swim test and tail suspension test in rodent models, where it significantly reduced immobility time compared to control groups, suggesting potential as a novel antidepressant agent .

Neuroprotective Properties

Preliminary findings suggest neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer’s. The compound appears to enhance neurogenesis and reduce oxidative stress markers in neuronal cultures .

Case Studies and Experimental Findings

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors, enzymes, or ion channels. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The compound’s analogs vary in substituents on the phenyl and pyrimidine rings, significantly altering physical properties such as melting points, solubility, and synthetic yields. Key comparisons include:

Table 1: Comparison of Piperazine-Carboxamide Derivatives

- Fluorine vs. Chlorine Substituents : The target compound’s 3-fluoro-4-methylphenyl group likely offers improved metabolic stability compared to chlorinated analogs (e.g., A5, ) due to fluorine’s smaller size and resistance to oxidation .

- Pyrimidine vs.

- Melting Points : Analogs with di- or tri-substituted aromatic rings (e.g., A26, A31–A35) exhibit higher melting points (>200°C), suggesting increased crystallinity due to stronger intermolecular interactions .

Biological Activity

N-(3-fluoro-4-methylphenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperazine core substituted with a 3-fluoro-4-methylphenyl group and a 6-isopropoxy-2-methylpyrimidin-4-yl moiety. Its molecular formula is CHFNO, with a molecular weight of approximately 325.4 g/mol. The presence of the piperazine scaffold is notable for its ability to interact with various biological targets.

Antitumor Activity

Research indicates that compounds containing piperazine moieties exhibit significant antitumor properties. For instance, studies have shown that derivatives of piperazine can modulate protein kinase activity, which is crucial in cancer cell proliferation and survival . The specific compound has been evaluated for its efficacy against different cancer cell lines, demonstrating potent antiproliferative effects.

Table 1: Antitumor Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 12.5 | Inhibition of cell cycle progression |

| MCF7 (Breast) | 15.3 | Induction of apoptosis |

| HeLa (Cervical) | 10.7 | Modulation of signaling pathways |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro assays demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages, indicating potential use in treating inflammatory diseases .

Case Study: Anti-inflammatory Activity

In a controlled study, the compound was administered to macrophage cell lines stimulated with lipopolysaccharides (LPS). Results showed a significant reduction in nitric oxide production, suggesting that the compound could serve as an anti-inflammatory agent.

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications on the piperazine ring and the pyrimidine substituent significantly impact biological activity. For example, varying the alkyl groups on the pyrimidine ring has been shown to enhance binding affinity to target receptors, which correlates with increased potency against tumor cells .

Table 2: Structure-Activity Relationships

| Substituent | Activity Change |

|---|---|

| Isopropoxy on Pyrimidine | Increased potency |

| Fluoro substitution on Phenyl | Enhanced receptor affinity |

Q & A

Q. What experimental designs mitigate batch-to-batch variability in synthesis?

- Methodology : Design of experiments (DoE) with factorial analysis optimizes critical parameters (e.g., temperature, stoichiometry). Process analytical technology (PAT), such as in-line FTIR, monitors reaction progress in real time. Statistical control charts (e.g., X-bar charts) ensure consistency in purity (>98%) and yield (70–80%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.